2-Cyclobutene-1-one

Vue d'ensemble

Description

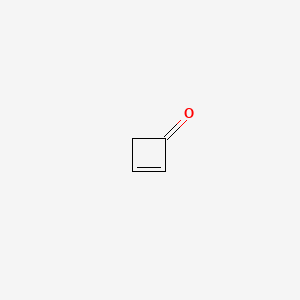

2-Cyclobutene-1-one is an organic compound with the molecular formula C₄H₄O. It is a cyclic ketone with a four-membered ring structure, which includes a double bond and a carbonyl group. This compound is of interest due to its unique ring strain and reactivity, making it a valuable subject in organic chemistry research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Cyclobutene-1-one can be synthesized through various methods, including:

[2+2] Cycloaddition Reactions: This method involves the cycloaddition of alkenes and alkynes under photochemical conditions to form the cyclobutene ring.

Intramolecular Cyclization: This involves the cyclization of suitable precursors under specific conditions, such as the use of strong bases or acids to induce ring closure.

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyclobutene-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Diketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted cyclobutene derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Role as an Intermediate:

2-Cyclobutene-1-one serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives through nucleophilic addition and substitution reactions. The carbonyl group in this compound is particularly reactive, facilitating diverse transformations.

Synthesis Pathways:

- [2+2] Cycloaddition Reactions: This method involves the cycloaddition of alkenes and alkynes under photochemical conditions to form the cyclobutene structure.

- Intramolecular Cyclization: Suitable precursors can undergo cyclization under specific conditions, such as strong bases or acids, leading to the formation of this compound.

Material Science

Development of New Materials:

The unique properties of this compound, including its ring strain and reactivity, make it useful in the development of new materials with specific characteristics. Researchers are exploring its potential in polymer chemistry, where it can act as a monomer or cross-linking agent to create materials with enhanced mechanical properties.

Pharmaceutical Research

Drug Development:

In medicinal chemistry, this compound has been employed in the synthesis of small-molecule drug candidates. The strained ring structure contributes to improved biological properties, such as metabolic stability and reduced isomerization during drug development processes.

Case Study:

A study highlighted the use of cyclobutane derivatives, including this compound, in developing inhibitors for protein targets relevant to cancer therapy. The incorporation of cyclobutane rings has been shown to enhance potency and selectivity against cancer cell lines due to their ability to lock compounds into favorable conformations .

Mechanistic Insights

The reactivity of this compound is primarily attributed to the ring strain present in its four-membered structure. This strain increases its susceptibility to nucleophilic attack at the carbonyl carbon, leading to various chemical reactions that are essential for synthetic applications.

Data Summary

Mécanisme D'action

The reactivity of 2-Cyclobutene-1-one is primarily due to the ring strain in its four-membered ring structure. This strain makes the compound more reactive towards nucleophiles and electrophiles. The carbonyl group is a key site for reactions, where nucleophiles can attack the carbonyl carbon, leading to various substitution and addition reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclobutene: Lacks the carbonyl group, making it less reactive in certain types of reactions.

Cyclobutanone: Similar structure but lacks the double bond, affecting its reactivity and stability.

Cyclopentenone: Contains a five-membered ring, which reduces ring strain and alters its reactivity.

Uniqueness

2-Cyclobutene-1-one is unique due to its combination of a four-membered ring, a double bond, and a carbonyl group. This combination results in significant ring strain, making it highly reactive and useful in various chemical reactions and applications.

Activité Biologique

2-Cyclobutene-1-one is a cyclic compound with the molecular formula CHO, known for its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its pharmacological potential.

Chemical Structure and Properties

This compound features a four-membered ring structure with a carbonyl group, which contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including the oxidation of cyclobutene or other related precursors.

Antitumor and Antimicrobial Properties

Research indicates that compounds containing cyclobutane rings, including this compound, exhibit significant antitumor and antimicrobial activities. A review highlighted that several cyclobutane-containing alkaloids have been isolated from natural sources and demonstrated efficacy against various cancer cell lines and microbial strains .

Table 1: Biological Activities of Cyclobutane-Containing Compounds

The biological activity of this compound is attributed to its ability to interact with various molecular targets. For instance, it has been suggested that the compound may inhibit tubulin polymerization, which is crucial for cancer cell division . Additionally, its role in enhancing nerve growth factor (NGF) expression suggests potential neuroprotective effects .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results showed that treatment with this compound led to a significant reduction in cell viability, indicating its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of this compound in models of neurodegeneration. The compound was found to enhance NGF levels in astrocytoma cells, suggesting a role in promoting neuronal health and survival .

Toxicological Profile

While exploring the biological activities, it is also crucial to consider the toxicological aspects. In silico predictions have indicated potential teratogenic and carcinogenic effects associated with some metabolites of cyclobutane derivatives. For example, a study provided a detailed profile showing varying probabilities for teratogenicity (0.534) and carcinogenicity (0.571) based on computational models .

Table 2: Toxicological Predictions for Cyclobutane Derivatives

Propriétés

IUPAC Name |

cyclobut-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O/c5-4-2-1-3-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLRGCFWSRELEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186016 | |

| Record name | 2-Cyclobutene-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32264-87-2 | |

| Record name | 2-Cyclobutene-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032264872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclobutene-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.